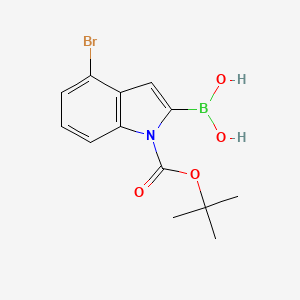

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C13H15BBrNO4 and its molecular weight is 339.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound .

Actividad Biológica

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boron-containing compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has led to their utilization in various biological contexts, including cancer therapy and enzyme inhibition.

- CAS Number : 957034-29-6

- Molecular Formula : C₁₃H₁₅BBrNO₄

- Molecular Weight : 339.98 g/mol

- Structure : The compound features an indole moiety, which is significant for its biological activity, along with a bromine substituent that can influence its reactivity and binding properties.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with specific enzymes and proteins through reversible covalent bonding. This interaction can modulate enzyme activity, leading to various biological effects such as:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site or allosteric sites.

- Targeting Cancer Cells : The compound's indole structure may enhance its ability to penetrate cell membranes and target intracellular pathways involved in cancer cell proliferation.

Anticancer Activity

Research has indicated that indole-based boronic acids exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by interfering with cell cycle regulation and inducing apoptosis.

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 10 | Induces apoptosis via caspase activation |

| Similar Indole Boronates | HCT116 (Colon cancer) | 5 | Inhibits CDK activity, leading to cell cycle arrest |

Enzyme Inhibition

The compound has been shown to inhibit specific proteases involved in tumor progression. For example, it can bind to serine proteases, disrupting their function and potentially reducing tumor growth.

Case Study 1: Inhibition of Proteasome Activity

A study investigated the effects of boronic acid derivatives on proteasome activity in cancer cells. The results indicated that this compound significantly inhibited proteasome function, leading to increased levels of pro-apoptotic factors within the cells.

Case Study 2: Antiviral Properties

Another research effort explored the antiviral potential of indole boronic acids against Herpes Simplex Virus (HSV). The findings suggested that compounds similar to this compound could inhibit viral replication by targeting viral proteases.

Safety and Toxicity

Boron-containing compounds generally exhibit low toxicity profiles. Studies have shown that they are well-tolerated in vivo, with minimal side effects reported during preclinical trials. This safety profile makes them attractive candidates for further development in therapeutic applications.

Propiedades

IUPAC Name |

[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBCMYHAIKIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629628 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-29-6 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.